molecular formula C12H12N4O2 B5816480 methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate

methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate

Cat. No. B5816480
M. Wt: 244.25 g/mol
InChI Key: RAJQHMQKYCCPIW-UHFFFAOYSA-N
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Description

Methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole-based heterocyclic molecule that has been synthesized using different methods.

Scientific Research Applications

Methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the development of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate has various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit the growth of cancer cells, and exhibit antibacterial and antifungal activities. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. It has also shown promising results in various assays, making it a potential lead compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate. One of the directions is to explore its potential as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another direction is to investigate its potential as a fluorescent probe for imaging applications. This compound has been reported to exhibit fluorescence properties, which may be useful in biological imaging.
Conclusion:
In conclusion, methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate is a synthetic compound that has shown potential applications in various fields of scientific research. It has anti-inflammatory, anti-cancer, and anti-microbial activities, and may be useful in the treatment of neurodegenerative diseases. The synthesis of this compound can be easily achieved using different methods, and it has several advantages for lab experiments. Further studies are needed to explore its potential as a drug candidate and fluorescent probe for imaging applications.

Synthesis Methods

The synthesis of methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate has been reported in the literature using different methods. One of the commonly used methods is the reaction between 2-methyl-4H-benzo[d][1,2,3]triazole and methyl chloroacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yields. Other methods that have been reported include the use of different starting materials and catalysts.

properties

IUPAC Name

methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-13-12-15(7-11(17)18-2)9-5-3-4-6-10(9)16(12)14-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJQHMQKYCCPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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